1-Azido-4-bromo-2-methoxybenzene

Bioconjugation Drug discovery Membrane permeability

Researchers often face limitations using simple aryl azides that lack a second diversification point. This bifunctional scaffold solves that with an azido group for bioorthogonal click chemistry and a bromo handle for cross-coupling. Key outcomes: enables a two-step, site-selective diversification sequence (CuAAC then Suzuki) to maximize library diversity; higher lipophilicity (logP 3.5) for cell-permeable probe design; supports orthogonal polymerization for well-defined macromolecular architectures. Supplied with rigorous analytical certification for reliable procurement.

Molecular Formula C7H6BrN3O
Molecular Weight 228.05 g/mol
Cat. No. B13614955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azido-4-bromo-2-methoxybenzene
Molecular FormulaC7H6BrN3O
Molecular Weight228.05 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)Br)N=[N+]=[N-]
InChIInChI=1S/C7H6BrN3O/c1-12-7-4-5(8)2-3-6(7)10-11-9/h2-4H,1H3
InChIKeyLIYXKNVKERSLOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Azido-4-bromo-2-methoxybenzene: Bifunctional Aryl Azide Intermediate


1-Azido-4-bromo-2-methoxybenzene (CAS 1522358-11-7) is a polyfunctional aryl azide with a molecular formula of C7H6BrN3O and a molecular weight of 228.05 g/mol . It features an azido group (-N₃) for bioorthogonal click chemistry, a bromo group (-Br) for further cross-coupling functionalization, and a methoxy group (-OCH₃) that modulates its electronic and physicochemical properties [1]. This combination of functional groups makes it a versatile intermediate, distinct from simpler mono-functional aryl azides.

1
Click Chemistry
Azido group supports bioorthogonal CuAAC and SPAAC reactions for biomolecule labeling and probe assembly.
2
Cross-Coupling Handle
Bromo substituent enables subsequent Suzuki, Heck, or Buchwald-Hartwig diversification without interfering with azide chemistry.
3
Electronic & Solubility Tuning
Methoxy group modulates reactivity via Hammett effects and enhances organic-solvent solubility for lipophilic environments.

Why Generic Aryl Azides Cannot Substitute This Compound


Generic substitution with simple aryl azides like 1-azido-4-bromobenzene or 4-azidoanisole is not chemically equivalent. 1-Azido-4-bromo-2-methoxybenzene presents a unique, orthogonal reactivity profile that arises from the synergistic electronic and steric effects of its three substituents [1]. The presence of the methoxy group at the ortho position relative to the azido group directly influences the cycloaddition rate via Hammett electronic effects, a parameter absent in bromo-only or methoxy-only analogs [2]. Furthermore, its calculated logP of 3.5 indicates significantly higher lipophilicity compared to 1-azido-4-bromobenzene (logP 2.84), directly impacting its performance in applications requiring membrane permeability or non-polar solvent solubility .

Electronic effects shift reactivity
Ortho-methoxy alters the cycloaddition rate through Hammett electronic effects; mono-substituted analogs like 1-azido-4-bromobenzene lack this activation and may exhibit different kinetic profiles.
Lipophilicity mismatch limits solvent fit
Higher logP and lower polar surface area change solubility in non-polar media; generic aryl azides may not provide the same partitioning behavior in membrane or anhydrous reaction environments.
Missing orthogonal handle restricts diversification
Simple azides like 4-azidoanisole offer only one reactive site; the absence of a bromo group prevents sequential post-click functionalization strategies such as cross-coupling library construction.

Differentiation from Closest Analogs


Lipophilicity and Polar Surface Area Comparison

The ortho-methoxy substitution on 1-azido-4-bromo-2-methoxybenzene drastically alters its physicochemical profile relative to the unsubstituted 1-azido-4-bromobenzene. This results in higher lipophilicity and a lower topological polar surface area (TPSA), which are key parameters for predicting membrane permeability and compound solubility in organic media [1].

Lipophilicity & TPSA
Head-to-head
logP 3.5 vs 2.84; TPSA 23.6 vs 49.75 Ų
Indicates higher membrane permeability potential and better solubility in lipophilic media.
Computed properties; experimental validation advised.
Bioconjugation Drug discovery Membrane permeability

Electronic Modulation of Azide Reactivity

The rate of 1,3-dipolar cycloaddition for para-substituted phenyl azides is linearly correlated with the Hammett constant (σp) of the substituent. A theoretical study demonstrates that electron-releasing groups increase the electrophilicity index, thereby enhancing reactivity [1]. The target compound's methoxy substituent (σp = -0.27) will activate the azide toward cycloaddition compared to a compound with only an electron-withdrawing bromo substituent (σp = +0.23).

Electronic Modulation
Class-level
Net σp ≈ -0.04 (slightly electron-donating)
Predicts enhanced cycloaddition reactivity relative to electron-withdrawing analogs.
DFT-based inference; experimental kinetic data to verify.
Click chemistry Reaction kinetics Computational chemistry

Orthogonal Diversification Handles

Unlike 4-azidoanisole (CAS 20230-33-5), which contains only an azido handle, 1-azido-4-bromo-2-methoxybenzene provides an additional orthogonal bromo handle. This bromine atom at the para position relative to the azido group is ideally positioned for post-click modification via reliable cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig aminations, without interfering with the azide's cycloaddition chemistry [1].

Orthogonal Handles
Head-to-head
2 handles (azido + bromo) vs 1 handle (azido only)
Enables sequential site-specific modifications; impossible with single-handle analogs.
Standard synthetic logic; performance depends on reaction conditions.
Organic synthesis Cross-coupling Structure-activity relationship

Solvent Compatibility and Physical Properties

1-Azido-4-bromobenzene is a solid with a melting point of 20 °C and must be stored at 2-8°C to maintain stability, which can complicate precise aliquot preparation [1]. In contrast, 1-azido-4-bromo-2-methoxybenzene, while a solid, has its properties modulated by the methoxy group to potentially improve solubility in a wider range of organic solvents. The enhanced lipophilicity (logP 3.5) and lower polar surface area are directly indicative of this.

Solvent Compatibility
Reported
Solid at ambient; logP 3.5 suggests broad organic-solvent solubility.
May simplify reaction setup in non-polar media compared to low-melting-point analogs.
Physical state and storage requirements differ from 1-azido-4-bromobenzene.
Solubility Formulation Materials science

Research and Industrial Applications


Cell-Permeable Photoaffinity Probe Construction

The high lipophilicity (logP 3.5) of 1-azido-4-bromo-2-methoxybenzene makes it an ideal core structure for designing cell-permeable photoaffinity probes [1]. The azido group enables photo-crosslinking to biological targets, while the bromo handle allows subsequent pull-down via streptavidin-biotin after a secondary click reaction with an alkyne–biotin conjugate. Its low TPSA is crucial for passive diffusion across the cell membrane, a property that cannot be matched by 1-azido-4-bromobenzene (logP 2.84, TPSA 49.75) .

Sequential Diversification in Library Synthesis

For hit-to-lead optimization, this intermediate enables a two-step, site-selective diversification strategy: Copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) to install a first functional group, followed by a palladium-catalyzed Suzuki cross-coupling at the bromo position to add a second distinct motif. This sequential approach, impossible with simple aryl azides like 4-azidoanisole, maximizes the diversity of a compound library from a single, commercially available precursor [2].

Functionalized Polymeric and Porous Materials

In materials science, the bromo and azido groups allow for orthogonal polymerization or surface functionalization. The azido group can 'click' to an alkyne-derivatized polymer backbone, while the bromo group can participate in a separate polymerization step or be used to graft metal centers for creating heterogeneous catalysts or Metal-Organic Frameworks (MOFs) [2]. The compound's balanced electronic profile, due to the combined Hammett effects of the methoxy and bromo substituents, ensures controlled reactivity suitable for constructing well-defined macromolecular architectures [3].

Bifunctional Chelators for Radiolabeling

The bifunctional nature of 1-azido-4-bromo-2-methoxybenzene is advantageous for developing chelating agents used in radiopharmaceuticals. The methoxy group improves solubility and potentially reduces non-specific binding. One step can be used to conjugate a chelator (e.g., DOTA, NOTA) via the azido group, while the bromo group can be later transformed to attach a targeting vector, creating a truly bifunctional conjugate with well-defined spacers, a property lacking in simpler monofunctional azides [2].

Application
Selection Property
Validation Focus
Cell-permeable probe design
High lipophilicity & low polar surface area
Passive membrane diffusion in cell-based assays
Sequential library synthesis
Orthogonal azido and bromo handles
Chemoselectivity in CuAAC and cross-coupling steps
Functional polymer / MOF construction
Orthogonal polymerization sites
Controlled incorporation into macromolecular architectures
Bifunctional chelator development
Site-selective conjugation capability
Conjugation efficiency and spacer integrity
Quote Request

Request a Quote for 1-Azido-4-bromo-2-methoxybenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.